
PSMA targeting peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prostate-specific membrane antigen (PSMA) targeting peptides are specialized compounds designed to bind specifically to PSMA, a type II transmembrane glycoprotein predominantly expressed in prostate cancer cellsThese peptides are utilized in both diagnostic imaging and therapeutic applications for prostate cancer due to their high specificity and affinity for PSMA .
准备方法
Synthetic Routes and Reaction Conditions: PSMA targeting peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of PSMA targeting peptides involves large-scale SPPS using automated peptide synthesizers. The process is optimized for high yield and purity, often involving additional purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions: PSMA targeting peptides can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the PSMA targeting peptide and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
科学研究应用
PSMA targeting peptides have a wide range of scientific research applications, including:
Chemistry: Used as molecular probes to study the binding interactions with PSMA and other related targets.
Biology: Employed in cell-based assays to investigate the expression and function of PSMA in prostate cancer cells.
Medicine: Utilized in diagnostic imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to detect prostate cancer lesions. .
作用机制
The mechanism of action of PSMA targeting peptides involves their high affinity binding to the extracellular domain of PSMA. Upon binding, the peptide-PSMA complex undergoes endocytosis, allowing the internalization of the peptide into the cancer cell. This process facilitates the delivery of diagnostic or therapeutic agents directly to the target cells. The binding of PSMA targeting peptides to PSMA also activates downstream signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, which plays a role in cell survival and proliferation .
相似化合物的比较
Folate Hydrolase Inhibitors: Compounds that inhibit the enzymatic activity of PSMA, similar to PSMA targeting peptides.
Glutamate Carboxypeptidase II Inhibitors: Another class of inhibitors targeting the same enzyme as PSMA targeting peptides.
Radiolabeled PSMA Ligands: Used in diagnostic imaging and radiotherapy, similar to PSMA targeting peptides.
Uniqueness: PSMA targeting peptides are unique due to their high specificity and affinity for PSMA, which allows for precise targeting of prostate cancer cells. Unlike other inhibitors or ligands, these peptides can be easily modified to enhance their binding properties and reduce off-target effects. Additionally, their small size and ease of synthesis make them highly versatile for various applications in research and clinical settings .
属性
分子式 |
C70H122N24O19 |
|---|---|
分子量 |
1603.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C70H122N24O19/c1-11-38(8)54(66(111)91-49(34-95)67(112)113)93-59(104)44(22-17-25-80-70(76)77)86-60(105)45(26-35(2)3)88-61(106)46(27-36(4)5)87-58(103)43(21-16-24-79-69(74)75)85-52(100)33-83-64(109)55(39(9)96)92-53(101)32-81-51(99)31-82-65(110)56(40(10)97)94-63(108)47(28-37(6)7)89-62(107)48(29-41-18-13-12-14-19-41)90-57(102)42(84-50(98)30-71)20-15-23-78-68(72)73/h12-14,18-19,35-40,42-49,54-56,95-97H,11,15-17,20-34,71H2,1-10H3,(H,81,99)(H,82,110)(H,83,109)(H,84,98)(H,85,100)(H,86,105)(H,87,103)(H,88,106)(H,89,107)(H,90,102)(H,91,111)(H,92,101)(H,93,104)(H,94,108)(H,112,113)(H4,72,73,78)(H4,74,75,79)(H4,76,77,80)/t38-,39+,40+,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-,56-/m0/s1 |
InChI 键 |
AECUZSSDIDVFNL-GJZOFASJSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |
规范 SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


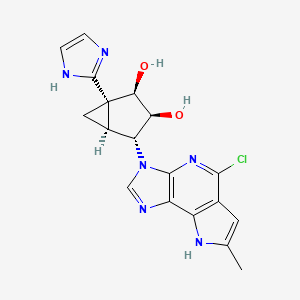
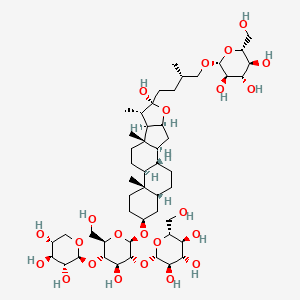
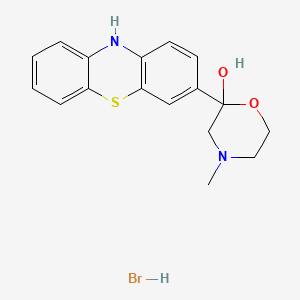
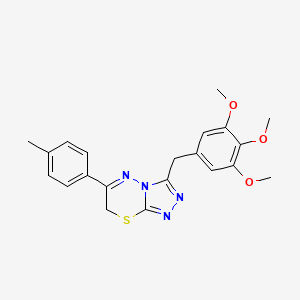

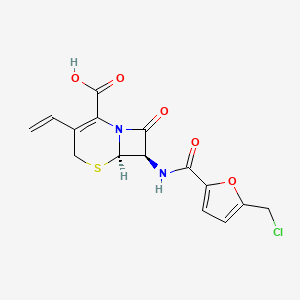
![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)

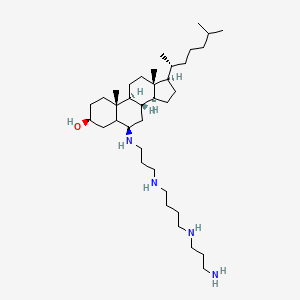
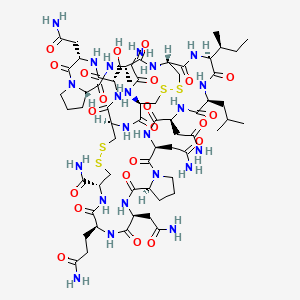
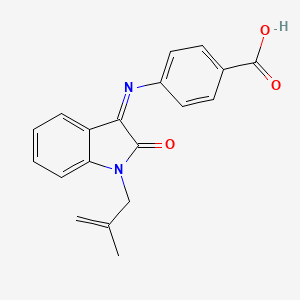
![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)
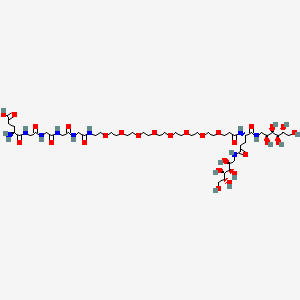
![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
